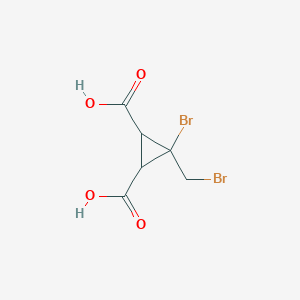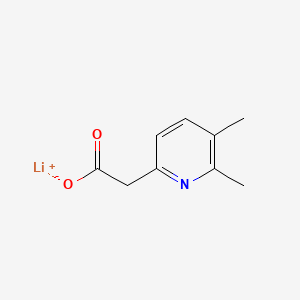
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 6. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid typically involves the condensation of 2-aminophenol with various aldehydes or acids under different reaction conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) under reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the carboxylic acid group at position 6.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts, ionic liquid catalysts, and nanocatalysts to enhance the efficiency and yield of the reactions. The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require specific temperatures and pressures to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core allows for efficient interaction with biological targets through π-π stacking or π-cation interactions with host molecules. The oxygen and nitrogen atoms in the oxazole moiety can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid include other benzoxazole derivatives such as:
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- 2,4-Dimethyl-1,3-benzoxazole-5-carboxylic acid
- 2,4-Dimethyl-1,3-benzoxazole-7-carboxylic acid
Uniqueness
What sets this compound apart from its analogs is the specific positioning of the carboxylic acid group at position 6, which can influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with biological targets and can lead to different pharmacological profiles compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-3-7(10(12)13)4-8-9(5)11-6(2)14-8/h3-4H,1-2H3,(H,12,13) |
InChI Key |
DFQDSBJZLVTVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(O2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)





![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)


